molecular formula C14H16F2N4O2S B2898227 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide CAS No. 1448034-53-4

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2898227
CAS No.: 1448034-53-4
M. Wt: 342.36
InChI Key: UDSPWFPFOHBJPK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure combines a dimethylpyrimidine ring with a difluorobenzenesulfonamide group, a motif found in compounds that act as potent inhibitors of various biological enzymes. For instance, structurally related sulfonamide compounds have been developed as inhibitors of carbonic anhydrases, which are zinc metalloenzymes involved in critical physiological processes like respiration and pH regulation . Furthermore, the 4,6-dimethylpyrimidine subunit is a common pharmacophore in bioactive molecules, including orexin receptor antagonists for sleep regulation and highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment . The presence of both the sulfonamide and the substituted pyrimidine in this single molecule suggests potential for investigating its activity against these or similar biological targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2S/c1-8-13(9(2)18-14(17-8)20(3)4)19-23(21,22)12-6-5-10(15)7-11(12)16/h5-7,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSPWFPFOHBJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer properties and applications in agriculture. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 dimethylamino 4 6 dimethylpyrimidin 5 yl 2 4 difluorobenzenesulfonamide\text{N 2 dimethylamino 4 6 dimethylpyrimidin 5 yl 2 4 difluorobenzenesulfonamide}

Molecular Characteristics

  • Molecular Formula : C13H14F2N4O2S
  • Molecular Weight : 330.34 g/mol
  • CAS Number : [Not specified in the search results]

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances hydrogen bonding and electrostatic interactions with targets, while the pyrimidine ring facilitates π-π stacking interactions. These interactions can lead to modulation of various biochemical pathways, resulting in observed biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit moderate cytotoxic activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A54915Inhibition of tubulin polymerization
HeLa20Induction of apoptosis

These findings suggest that the compound may act as a potential anticancer agent by disrupting microtubule dynamics and promoting programmed cell death.

Other Biological Activities

In addition to anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Some studies have shown that pyrimidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Agricultural Applications : The compound's ability to interfere with specific biochemical pathways makes it a candidate for use as a pesticide or herbicide.

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound revealed significant activity against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines. The study employed various assays to determine cell viability and apoptosis rates.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cancer cells. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Applications
Target: N-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide Not provided C₁₅H₁₇F₂N₅O₂S (est.) ~373.4 (est.) 2-(dimethylamino), 4,6-dimethyl, 5-(2,4-difluorobenzenesulfonamide) Enzyme inhibition, herbicides
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide 1448047-00-4 C₁₇H₁₉F₃N₄O₄S 432.4 2-morpholine, 5-(4-trifluoromethoxybenzenesulfonamide) Pharmaceutical candidate
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)propanamide 878916-99-5 C₂₂H₃₀N₄O₃S₂ 462.6 2-methylsulfanyl, 5-(propanamide-linked piperidinylsulfonylphenyl) Kinase inhibition
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Not provided C₁₂H₁₀F₂N₆O₂S 348.3 Triazolopyrimidine core, 2,6-difluorophenyl sulfonamide Herbicide (ALS inhibitor)
Key Observations:

Substituent Effects: The dimethylamino group in the target compound (position 2) provides stronger electron-donating effects compared to the morpholine in or methylsulfanyl in . This may enhance solubility and hydrogen-bonding interactions in biological systems. The 2,4-difluorophenyl group in the target compound vs.

Molecular Weight and Polarity :

  • The target compound (est. MW 373.4) is smaller and less polar than (MW 432.4) and (MW 462.6), suggesting better membrane permeability but possibly reduced binding affinity for large enzymatic pockets.

Functional Group Diversity :

  • Flumetsulam employs a triazolopyrimidine core instead of a pyrimidine, which increases ring planarity and may improve herbicidal activity via acetolactate synthase (ALS) inhibition.

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrimidine amine derivative with a fluorinated benzenesulfonyl chloride. Key steps include:
  • Step 1 : React 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine with 2,4-difluorobenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity.
  • Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1H^1H-NMR (dimethylamino protons at δ 2.8–3.2 ppm) and LC-MS .

Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps:
  • Crystallization : Use vapor diffusion with solvents like DMSO/water or methanol/diethyl ether.
  • Data Collection : Collect diffraction data at low temperature (100 K) to minimize thermal motion.
  • Refinement : Use SHELXL for structure refinement, leveraging its robust handling of small-molecule crystallography. Validate using R-factors (<5% for high-resolution data) and the Cambridge Structural Database for bond-length/angle comparisons .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide-pyrimidine derivative?

  • Methodological Answer :
  • NMR : 1H^1H-NMR to identify aromatic protons (δ 6.8–8.0 ppm for fluorinated benzene) and dimethylamino groups (δ 2.8–3.2 ppm). 19F^{19}F-NMR for fluorine environments (δ -110 to -120 ppm).
  • IR : Confirm sulfonamide S=O stretches (1320–1360 cm1^{-1}) and pyrimidine ring vibrations (1600–1650 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 424.12) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound, and which databases should be prioritized?

  • Methodological Answer :
  • Target Prediction : Use AutoDock Vina or Schrödinger Suite to dock the compound against kinase domains (e.g., AKT, PI3K) due to structural similarity to known inhibitors (e.g., BindingDB entry 50291199).
  • Database Mining : Prioritize BindingDB for affinity data and PubChem for bioactivity profiles. Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50​ values across kinase inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (ATP concentration, pH). Mitigate by:
  • Standardization : Use a unified ATP concentration (e.g., 1 mM) and buffer (pH 7.4).
  • Control Compounds : Include staurosporine as a pan-kinase inhibitor reference.
  • Dose-Response Curves : Perform triplicate runs with 10-point dilution series. Analyze using GraphPad Prism for EC50_{50} consistency .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against cancer-related kinases?

  • Methodological Answer :
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzene ring to enhance binding to hydrophobic kinase pockets.
  • Pyrimidine Substitutions : Replace dimethylamino with morpholino groups to improve solubility without sacrificing affinity.
  • Validation : Test analogs in cell-based assays (e.g., MTT in MCF-7 cells) and compare with computational predictions .

Q. What are the challenges in assessing metabolic stability, and how can they be addressed?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human or rat) with NADPH cofactor. Monitor degradation via LC-MS over 60 minutes.
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
  • Data Interpretation : Apply high-throughput metabolic stability software (e.g., MetaSite) to identify vulnerable sites (e.g., sulfonamide cleavage) .

Data Analysis and Technical Challenges

Q. How to interpret conflicting crystallographic data between X-ray and DFT-optimized structures?

  • Methodological Answer :
  • DFT Calibration : Optimize geometry using B3LYP/6-31G(d) basis set in Gaussian. Compare bond lengths/angles with X-ray data.
  • Discrepancy Sources : Identify crystal packing effects (e.g., hydrogen bonds in X-ray) absent in gas-phase DFT. Use QM/MM hybrid methods for solvated models .

Q. What computational approaches validate the compound’s mechanism of action in mTOR pathway inhibition?

  • Methodological Answer :
  • Pathway Analysis : Use KEGG or Reactome to map mTOR-related proteins. Perform gene-set enrichment analysis (GSEA) on RNA-seq data from treated cells.
  • Network Pharmacology : Integrate docking results (e.g., AKT1 binding) with phosphoproteomics to identify downstream effectors .

Q. How to design in vivo studies to evaluate efficacy without off-target toxicity?

  • Methodological Answer :
  • Animal Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with bioluminescent monitoring.
  • Dosing Regimen : Optimize via PK/PD modeling (e.g., NONMEM) to maintain plasma levels above IC50_{50}.
  • Toxicity Screens : Assess liver enzymes (ALT/AST) and renal function (creatinine) weekly. Compare with negative controls .

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